molecular formula C20H23FN2O3S2 B2481427 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 1021118-80-8

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2481427
CAS No.: 1021118-80-8
M. Wt: 422.53
InChI Key: FRDZDVPJELHFJS-UHFFFAOYSA-N
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Description

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorophenyl group, and a sulfonyl group, among other functional groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide
  • 2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide
  • 2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide

Uniqueness

The uniqueness of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and binding affinity in biological systems compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S2/c1-27-19-8-3-2-7-18(19)22-20(24)14-16-6-4-5-13-23(16)28(25,26)17-11-9-15(21)10-12-17/h2-3,7-12,16H,4-6,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDZDVPJELHFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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